4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15312876
Molecular Formula: C25H29N3O5
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O5 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C25H29N3O5/c1-4-32-20-14-16(10-11-19(20)30)24-21-22(17-8-5-6-9-18(17)29)26-27-23(21)25(31)28(24)12-7-13-33-15(2)3/h5-6,8-11,14-15,24,29-30H,4,7,12-13H2,1-3H3,(H,26,27) |
| Standard InChI Key | QPOBKGPHWPUBML-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O)O |
Introduction
The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of pyrrolopyrazoles. This class of compounds is significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The intricate structure of this compound, featuring multiple aromatic rings and functional groups, suggests potential interactions with various biological targets, making it a subject of interest for further research.
Synthesis
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. These reactions often require careful control of conditions to ensure the formation of the desired product. Common reagents used in such reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Activities
Compounds within the pyrrolopyrazole class have been noted for their diverse biological activities. While specific data on 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is limited, related compounds have shown potential in anti-inflammatory, anti-cancer, and antimicrobial applications.
Chemical Reactivity
The chemical reactivity of this compound can be characterized by several types of reactions:
-
Oxidation: Potassium permanganate can be used for oxidation reactions.
-
Reduction: Sodium borohydride is commonly used for reduction reactions.
-
Electrophilic Reactions: The nitrogen atoms in the pyrazole ring can participate in electrophilic reactions under acidic conditions.
Potential Applications
Given its structural complexity and potential biological activities, 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may have applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Future Research Directions
-
Detailed Synthesis Protocol: Developing an optimized synthesis protocol for 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
-
Biological Activity Evaluation: Conducting in vitro and in vivo studies to assess its potential biological activities.
-
Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect its biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume